

# Technical Guide: Physicochemical Properties of 4,6-Difluoro-3-methyl-1H-indazole

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Compound of Interest

Compound Name: 4,6-Difluoro-3-methyl-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4,6-Difluoro-3-methyl-1H-indazole**. The information is compiled from peer-reviewed scientific literature, focusing on data relevant to research and development applications.

## **Core Physical Properties**

Quantitative physical property data for **4,6-Difluoro-3-methyl-1H-indazole** is not extensively reported in publicly available literature. However, based on its synthesis and characterization, the following information can be provided.[1]



Physical Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> N <sub>2</sub>	Calculated
Molecular Weight	168.15 g/mol	Calculated
Physical State	Solid	[1]
Melting Point	Not Reported	N/A
Boiling Point	Not Reported	N/A
Solubility	Not Reported	N/A
рКа	Not Reported	N/A

## **Synthesis and Characterization**

The primary method for the synthesis of **4,6-Difluoro-3-methyl-1H-indazole** is through the reaction of an appropriately fluorinated acetophenone with hydrazine.[1]

## Experimental Protocol: Synthesis of 4,6-Difluoro-3-methyl-1H-indazole[1]

The synthesis of **4,6-Difluoro-3-methyl-1H-indazole** is achieved through the cyclization of 2',4'-difluoroacetophenone with hydrazine.

#### Materials:

- 2',4'-Difluoroacetophenone
- Hydrazine hydrate
- Ethanol

#### Procedure:

- A solution of 2',4'-difluoroacetophenone in ethanol is prepared.
- Hydrazine hydrate is added to the solution.

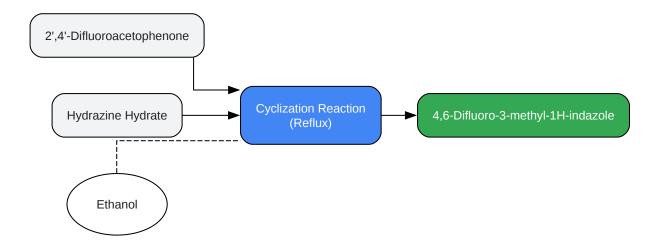


- The reaction mixture is heated under reflux.
- The progress of the reaction is monitored, typically by thin-layer chromatography.
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The resulting solid is purified to yield **4,6-Difluoro-3-methyl-1H-indazole**.

This method has been reported to produce the target compound in a high yield of 98%.[1] The product is characterized using multinuclear NMR spectroscopy.[1]

### **Experimental Workflow**

The following diagram illustrates the synthetic pathway for **4,6-Difluoro-3-methyl-1H-indazole**.



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Synthesis of **4,6-Difluoro-3-methyl-1H-indazole**.

#### **Spectroscopic Data**

While not physical properties in the classical sense, spectroscopic data are crucial for the identification and characterization of the compound. **4,6-Difluoro-3-methyl-1H-indazole** has been fully characterized by multinuclear NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>15</sup>N, and <sup>19</sup>F NMR).[1] For



detailed chemical shifts and coupling constants, researchers should refer to the primary literature.[1]

## **Biological Activity**

Currently, there is no specific information available in the cited literature regarding the signaling pathways directly modulated by **4,6-Difluoro-3-methyl-1H-indazole**. However, fluorinated indazole derivatives are of significant interest in medicinal chemistry due to their potential as inhibitors of nitric oxide synthase (NOS) and other biological targets.[1] Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this compound.

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#### References

- 1. researchgate.net [researchgate.net]
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